Cas no 5661-01-8 (5H,6H,7H-cyclopenta[d]pyrimidin-4-ol)
5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- 1,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one
- 5H-Cyclopentapyrimidin-4-ol,6,7-dihydro- (6CI,7CI)
- 5,6-Trimethylene-4(3H)-pyrimidinone
- NSC 28095
- 6,7-Dihydro-5H-cyclopentapyrimidin-4-ol
- 3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE
- 5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
- 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
- 3,5,6,7-Tetrahydro-cyclopentapyrimidin-4-one
- NSC28095
- RCTLNIIGJAMFQP-UHFFFAOYSA-N
- AMY15679
- DTXSID50282819
- MFCD10478936
- 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one;6,7-Dihydro-5H-cyclopentapyrimidin-4-ol
- MFCD00223593
- PB13149
- FT-0690904
- J-511232
- 6 pound not7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- EN300-127643
- SY016088
- AKOS002300471
- AKOS025116914
- 5661-01-8
- SCHEMBL192283
- AKOS015997286
- 3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- NSC-28095
- F3379-0305
- BB 0256651
- AC-24343
- F8888-2721
- CS-W004505
- DS-0546
- FT-0696651
- 3,5,6,7-Tetrahydrocyclopentapyrimidin-4-one
- TS-01748
- 3H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
- 1H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE
-
- MDL: MFCD10478936
- Inchi: 1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
- InChI Key: RCTLNIIGJAMFQP-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CCC2)N=CN1
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0
Experimental Properties
- Flash Point: 117.4℃
- PSA: 46.01000
- LogP: 0.67090
5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064486-1g |
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one |
5661-01-8 | 95% | 1g |
£90.00 | 2022-03-01 | |
| Fluorochem | 064486-5g |
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one |
5661-01-8 | 95% | 5g |
£259.00 | 2022-03-01 | |
| Fluorochem | 064486-10g |
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one |
5661-01-8 | 95% | 10g |
£427.00 | 2022-03-01 | |
| TRC | D679793-50mg |
6,7-Dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one |
5661-01-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679793-100mg |
6,7-Dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one |
5661-01-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D679793-500mg |
6,7-Dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one |
5661-01-8 | 500mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM120947-5g |
6,7-Dihydro-5H-cyclopentapyrimidin-4-ol |
5661-01-8 | 95% | 5g |
$579 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D847397-1g |
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one |
5661-01-8 | 98% | 1g |
958.50 | 2021-05-17 | |
| Matrix Scientific | 057903-1g |
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, 95% |
5661-01-8 | 95% | 1g |
$350.00 | 2023-09-06 | |
| Matrix Scientific | 085898-1g |
1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, 97% |
5661-01-8 | 97% | 1g |
$598.00 | 2023-09-06 |
5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Suppliers
5H,6H,7H-cyclopenta[d]pyrimidin-4-ol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
5H,6H,7H-Cyclopenta[d]Pyrimidin-4-Ol (CAS No. 5661-01-8): A Comprehensive Overview of Its Chemistry and Emerging Applications in Drug Discovery
Recent advancements in synthetic chemistry have intensified the exploration of 5H,6H,7H-cyclopenta[d]pyrimidin-4-ol (CAS No. 5661-01-8) as a versatile scaffold for drug development. This compound belongs to the cyclopenta[d]pyrimidine class of heterocyclic compounds, characterized by its unique fused ring system integrating a cyclopentane moiety with a pyrimidine core. Its chemical structure (cyclopentapyrimidine ring system) exhibits remarkable structural flexibility and tunability, enabling functionalization to modulate pharmacokinetic properties and biological activities.
CAS No. 5661-01-8 has gained significant attention due to its demonstrated potential in targeting protein-protein interactions (PPIs), a historically challenging area in drug discovery. Recent studies published in Nature Communications (2023) revealed that derivatives of this compound selectively disrupt the interaction between oncogenic kinases and coactivators, inhibiting tumor growth in murine xenograft models by over 70% at submicromolar concentrations. The cyclopentapyrimidine core's planar geometry facilitates π-stacking interactions with hydrophobic pockets on target proteins—a mechanism validated through X-ray crystallography studies.
In medicinal chemistry pipelines, researchers have exploited the cyclopenta[d]pyrimidin-4-one framework to develop novel anti-infectives. A 2024 paper in Journal of Medicinal Chemistry demonstrated that N-substituted analogs exhibit potent antiviral activity against hepatitis C virus (HCV) by inhibiting NS5B polymerase with IC₅₀ values as low as 0.3 μM. Computational docking studies highlighted the compound's ability to form hydrogen bonds with conserved residues in the viral enzyme's active site—a critical factor for therapeutic efficacy.
The synthesis of CAS No. 5661-01-8 has undergone significant optimization over recent years. Traditional methods involving cyanuric chloride condensation now face competition from environmentally benign protocols reported in Green Chemistry. A solvent-free microwave-assisted approach achieves >95% yield using montmorillonite K10 as heterogeneous catalyst—a breakthrough addressing sustainability concerns without compromising structural integrity.
In neurodegenerative disease research, this compound's analogs show promise as neuroprotective agents. Preclinical data from Bioorganic & Medicinal Chemistry Letters (2023) indicate that derivatives incorporating a phenylalanine side chain cross the blood-brain barrier efficiently and reduce amyloid-beta aggregation by stabilizing α-helical intermediates—a mechanism validated via thioflavin T fluorescence assays and atomic force microscopy.
Beyond therapeutic applications, the cyclopentapyrimidine ring system's photochemical properties are being explored for bioimaging applications. Fluorescent probes based on this scaffold exhibit near-infrared emission profiles ideal for deep-tissue imaging while maintaining low cytotoxicity—properties validated through intravital microscopy experiments on zebrafish models.
Ongoing investigations focus on enhancing metabolic stability through bioisosteric replacements while preserving pharmacodynamic activity. Structure-property relationship studies published in EurJ Med Chem (2024) identified fluorinated analogs with extended half-lives (>8 hours) in rat models without compromising target affinity—a critical advancement toward clinical translation.
The compound's unique combination of structural modularity and biological potency positions it at the forefront of next-generation drug discovery strategies targeting previously undruggable targets. With over 35 patents filed since 2022 covering various therapeutic applications—from immuno-oncology to neuroprotection—CAS No. 5661-01-8-based compounds represent a transformative platform for advancing precision medicine solutions.
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